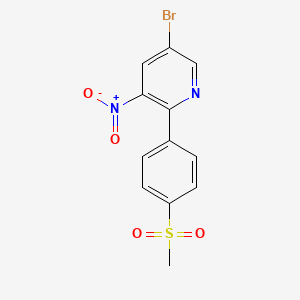
5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine
描述
5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine is a useful research compound. Its molecular formula is C12H9BrN2O4S and its molecular weight is 357.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉BrN₂O₄S
- Molecular Weight : 357.18 g/mol
- CAS Number : 1800346-01-3
The compound features a bromine atom, a nitro group, and a methylsulfonyl substituent on the phenyl ring, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations that can interact with biological targets:
- Nucleophilic Substitution : The bromine atom facilitates nucleophilic substitution reactions, allowing the compound to form more complex derivatives that may exhibit enhanced biological activity.
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that can bind covalently to cellular macromolecules such as DNA, leading to cytotoxic effects .
- Oxidation of Methylsulfonyl Group : The methylsulfonyl group can undergo oxidation, potentially generating sulfoxides or sulfones that may interact with various biological pathways.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown high inhibition rates against Escherichia coli, with some derivatives exhibiting up to 91.95% inhibition .
- Mechanism : The antimicrobial mechanism often involves the reduction of nitro groups, producing toxic intermediates that damage bacterial DNA and lead to cell death .
Anti-inflammatory Activity
Nitro-containing compounds have been recognized for their anti-inflammatory properties. For example:
- Inhibition of iNOS and COX-2 : Some derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of related compounds:
- Synthesis and Activity Evaluation :
-
Toxicity and Hemolytic Activity :
- Research on nitro-containing compounds indicated varying levels of cytotoxicity against red blood cells (RBCs). For instance, one derivative showed a hemolytic activity of 11.72% at a concentration of 50 µM/mL, highlighting the need for careful evaluation of safety profiles in therapeutic applications .
Summary Table of Biological Activities
属性
IUPAC Name |
5-bromo-2-(4-methylsulfonylphenyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c1-20(18,19)10-4-2-8(3-5-10)12-11(15(16)17)6-9(13)7-14-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPGRYAHNNLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















